Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate
Description
Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate is a malonate derivative featuring a trichloroethyl backbone and a methoxycarbonylamino substituent. Its synthesis likely involves nucleophilic substitution or condensation reactions, leveraging the reactivity of diethyl malonate. The trichloroethyl group imparts significant electron-withdrawing effects, while the methoxycarbonylamino moiety may influence solubility and stability.
Properties
IUPAC Name |
diethyl 2-[2,2,2-trichloro-1-(methoxycarbonylamino)ethyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl3NO6/c1-4-20-8(16)6(9(17)21-5-2)7(11(12,13)14)15-10(18)19-3/h6-7H,4-5H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCKPYPSYRJYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(Cl)(Cl)Cl)NC(=O)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate typically involves the reaction of diethyl malonate with 2,2,2-trichloroethyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the reactants. Industrial production methods may involve large-scale batch reactions with careful monitoring of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and the methoxycarbonylamino group play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., trichloroethyl, perfluorophenyl ) often require harsher conditions but enhance stability.
- Bulkier substituents (e.g., cyclopropylmethyl ) reduce yields compared to smaller groups (e.g., methyl).
- Oxygen-containing groups (e.g., acetoxy ) enable high yields due to favorable reactivity.
Physical and Chemical Properties
- Melting Points : Crystalline products like 4al (81.8–82.4°C ) contrast with liquid derivatives (e.g., α-acetoxy-furyl malonate ). The trichloroethyl group in the target compound may lower melting points due to steric hindrance.
- Solubility: Lipophilic substituents (e.g., phenyl in diethyl ethyl(phenyl)malonate ) increase LogP values, whereas polar groups (e.g., methoxycarbonylamino) enhance water solubility.
- Reactivity: Methoxycarbonylamino groups may participate in hydrogen bonding or hydrolysis, unlike inert trichloroethyl groups.
Reactivity and Functionalization Pathways
Biological Activity
Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate (CAS Number: 202064-18-4) is a synthetic compound that exhibits significant biological activity. Its structure includes a malonate moiety and a trichloroethyl group, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and agriculture.
- Molecular Formula : C11H16Cl3NO6
- Molecular Weight : 364.61 g/mol
- Chemical Structure : The compound features a malonate backbone with a methoxycarbonylamino substituent and a trichloroethyl group, which enhances its electrophilic character.
Biological Activity
This compound has been studied for its biological activities, particularly in the context of its potential as an agrochemical and pharmaceutical agent.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses in organisms.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against specific bacterial strains.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against common pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest that the compound possesses varying degrees of efficacy against different bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.
Study 2: Enzymatic Inhibition
Another research focused on the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The findings demonstrated:
- IC50 Value : 40 µM
- Type of Inhibition : Competitive inhibition was observed, indicating that the compound competes with acetylcholine for binding to AChE.
This property suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibition can enhance cholinergic signaling.
Toxicological Profile
While this compound shows promising biological activities, its safety profile requires thorough investigation. Toxicological assessments indicate:
- Acute Toxicity : LD50 values were determined in rodent models; however, further studies are necessary to establish safe dosage levels for potential therapeutic use.
- Environmental Impact : As a chlorinated compound, it poses risks to aquatic ecosystems; thus, environmental assessments are crucial before widespread application.
Q & A
Q. What are the common synthetic routes for preparing Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate and its structural analogs?
Answer: Synthesis typically involves multi-step reactions, including:
- Alkylation/Condensation : Use of metal catalysts (e.g., Cu(OAc)₂) to facilitate coupling between malonate esters and trichloroethylamine derivatives under reflux conditions .
- Nucleophilic Substitution : Reacting diethyl malonate with activated halogenated intermediates (e.g., hexafluorobenzene analogs) in polar aprotic solvents like DMF, using NaH as a base .
- Esterification : Introducing methoxycarbonyl groups via carbamate formation under anhydrous conditions .
Q. Key Methodological Considerations :
- Monitor reaction progress via TLC or GC-MS.
- Purify intermediates via vacuum distillation or column chromatography.
Q. How can researchers characterize this compound and confirm its structural integrity?
Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify chemical shifts for the trichloroethyl, methoxycarbonyl, and malonate moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- Thermal Analysis : DSC/TGA to assess decomposition temperatures and thermal stability .
Example : In analogs like dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate, HRMS confirmed a molecular ion peak at m/z 452.79 (calculated: 452.80) .
Q. What are the stability profiles of this compound under varying experimental conditions?
Answer:
Q. Mitigation Strategies :
- Store under inert atmospheres (N₂/Ar) at –20°C.
- Avoid prolonged exposure to moisture or strong bases.
Advanced Research Questions
Q. How can researchers design experiments to elucidate the catalytic mechanism in the synthesis of this compound?
Answer:
- Kinetic Studies : Compare reaction rates using Cu(I) vs. Pd(0) catalysts to identify turnover-limiting steps .
- Ligand Screening : Test sterically hindered ligands (e.g., P(t-Bu)₃) to assess their impact on coupling efficiency .
- Isotopic Labeling : Use ¹⁸O-labeled malonate esters to track oxygen transfer during hydrolysis .
Case Study : Palladium-catalyzed arylation of diethyl malonate achieved 85% yield with Cs₂CO₃ as a base, highlighting base-catalyst synergy .
Q. How should researchers address contradictions in reactivity data when modifying substituents (e.g., nitro vs. methoxy groups)?
Answer:
- Comparative Reactivity Analysis : For example, nitro groups enhance electrophilic aromatic substitution (e.g., in dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate), while methoxy groups reduce reactivity .
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reaction pathways .
Data Reconciliation : If experimental results conflict with predictions, re-evaluate steric effects (e.g., ortho-substituent hindrance) or solvent polarity impacts.
Q. What strategies optimize reaction conditions for high-yield synthesis of analogs with modified substituents?
Answer:
- Solvent Optimization : Replace DMF with Dowtherm for high-temperature reactions (e.g., 150°C for 17 hours) to improve yields in multi-step syntheses .
- Catalyst Loading : Reduce Cu(OAc)₂ from 50 mol% to 20 mol% while maintaining >90% yield via slow reagent addition .
- Workflow Automation : Use flow chemistry to control exothermic reactions involving trichloroethyl intermediates.
Q. How can substituent modifications enhance biological activity in related malonate derivatives?
Answer:
- Bioisosteric Replacement : Substitute the methoxycarbonyl group with thienylcarbonyl (as in methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate) to improve enzyme inhibition .
- Nitro Group Positioning : Para-nitro groups on aromatic rings (e.g., in diethyl 2-(5-nitropyridin-2-yl)malonate) enhance antimicrobial activity by increasing electrophilicity .
Validation : Screen analogs against target enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) using fluorescence-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
